ONOCERANE I (8beta(H), 14alpha(H))
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H54 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3 |
InChI Key |
DDGSJGSDLIEJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Onocerane I 8β H , 14α H
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Multidimensional NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. By dispersing NMR signals into two dimensions, it resolves spectral overlap and reveals intricate details about the molecular framework and stereochemistry.
Correlated Spectroscopy (COSY) is a fundamental two-dimensional NMR experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. oxinst.com This allows for the tracing of proton networks within a molecule, establishing the connectivity of adjacent carbon atoms. oxinst.com In the context of ONOCERANE I, COSY spectra would reveal correlations between protons on neighboring carbons, helping to piece together the individual ring systems and the side chain.
Total Correlation Spectroscopy (TOCSY) extends the concept of COSY by revealing correlations between all protons within a spin system, not just those that are directly coupled. oxinst.com This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as a complete cyclohexane (B81311) ring, even if some of the direct couplings are very small or unresolved. For ONOCERANE I, TOCSY would be instrumental in confirming the proton assignments within each of the fused ring systems.
Table 1: Representative COSY and TOCSY Correlations for a Substructure of ONOCERANE I (Hypothetical Data)
| Proton 1 | Proton 2 | COSY Correlation | TOCSY Correlation |
| H-1α | H-2β | Yes | Yes |
| H-1α | H-2α | Yes | Yes |
| H-2β | H-3α | Yes | Yes |
| H-1α | H-3α | No | Yes |
This table illustrates how COSY shows direct neighbor correlations, while TOCSY reveals connections within the entire spin system.
Heteronuclear Single Quantum Coherence (HSQC) is a powerful 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.orgcolumbia.eduemerypharma.com This experiment is highly sensitive and allows for the unambiguous assignment of which protons are attached to which carbon atoms. libretexts.orgemerypharma.com For ONOCERANE I, an HSQC spectrum would provide a direct link between the proton and carbon NMR data, forming the foundation of the complete structural assignment.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). libretexts.orgcolumbia.eduustc.edu.cn This is crucial for connecting the individual spin systems identified by COSY and for establishing the connectivity across quaternary carbons (carbons with no attached protons). emerypharma.com In the case of ONOCERANE I, HMBC correlations would be vital for confirming the fusion of the various rings and the attachment points of any substituent groups.
Table 2: Key HMBC Correlations for the Structural Elucidation of ONOCERANE I (Hypothetical Data)
| Proton | Correlated Carbon(s) | Inferred Connectivity |
| H-9 | C-8, C-10, C-11 | Confirms ring fusion at C-8 and C-10 |
| H-13 | C-12, C-14, C-18 | Establishes connectivity around the C-13 and C-14 stereocenters |
| H-17 | C-13, C-16, C-18 | Links the C/D ring system |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. youtube.com This "through-space" correlation is distance-dependent and provides critical information about the relative stereochemistry of the molecule. youtube.com By observing NOE cross-peaks between specific protons in ONOCERANE I, the spatial orientation of substituents and the fusion of the rings can be determined. For instance, a strong NOE between a methyl group proton and a methine proton on a different ring would indicate that these two groups are on the same face of the molecule.
Table 3: Diagnostic NOESY Correlations for Determining the Relative Stereochemistry of ONOCERANE I (Hypothetical Data)
| Proton 1 | Proton 2 | Observed NOE | Deduced Stereochemical Relationship |
| H-8β | H-18 (Me) | Strong | H-8 and the C-18 methyl group are on the same face of the molecule |
| H-14α | H-15β | Weak | H-14 and H-15 are on opposite faces of the molecule |
| H-5α | H-9β | No significant NOE | These protons are distant in space |
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.eduwikipedia.org By carefully measuring these coupling constants from high-resolution 1D or 2D NMR spectra, it is possible to estimate the dihedral angles and thus gain insight into the conformation of the molecule. miamioh.edu For the cyclohexane rings in ONOCERANE I, the observed ³JHH values can differentiate between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, which in turn defines the chair or boat conformation of the rings and the stereochemistry of the substituents. nih.gov
Table 4: Karplus Relationship and Expected ³JHH Values for Cyclohexane Conformations
| Proton Relationship | Dihedral Angle (approx.) | Expected ³JHH (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
X-ray Crystallography in Definitive Onocerane Structural Determination
When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure. This technique involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing bond lengths, bond angles, and the absolute stereochemistry. For a complex molecule like ONOCERANE I, a successful X-ray crystallographic analysis would provide irrefutable proof of its structure, confirming the assignments made by NMR and other spectroscopic methods.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination
While NMR and X-ray crystallography can determine the relative stereochemistry of a molecule, chiroptical methods are often employed to establish the absolute configuration of a chiral molecule. nih.govresearchgate.net
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations for the possible enantiomers, the absolute configuration can be confidently assigned. nih.govrsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govresearchgate.net Similar to ECD, the shape of the ORD curve is characteristic of the absolute configuration of a chiral molecule. The combined use of ECD and ORD provides a robust method for determining the absolute stereochemistry, especially when X-ray crystallography is not feasible. nih.govmdpi.com For ONOCERANE I, these techniques would be crucial in distinguishing between the natural enantiomer and its mirror image.
Chemical Synthesis and Derivatization of Onocerane I 8β H , 14α H
Strategies for the Total Synthesis of the Onocerane Skeletal Framework.nih.govrsc.org
The construction of the onocerane skeleton has been approached from different strategic standpoints, leading to elegant and efficient total syntheses. Two prominent strategies that highlight the ingenuity in the field are a biomimetic approach involving an epoxypolyene cyclization cascade and a convergent approach utilizing a four-component coupling reaction followed by a tetracyclization. nih.govrsc.org
Retrosynthetic Analysis of the Complex Polycyclic Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ub.eduquizlet.comresearchgate.net This approach allows for the identification of key bond disconnections and strategic transformations.
For the pentacyclic onocerane triterpenoids, such as (+)-cupacinoxepin, a biomimetic retrosynthetic analysis points to an epoxypolyene precursor. rsc.org The key disconnection is the polycyclic core, which is envisioned to be formed in a single cascade reaction from an acyclic polyene. This strategy mimics the proposed biosynthetic pathway where squalene (B77637) or its oxidized derivatives undergo cyclization. rsc.org The retrosynthesis of a pentacyclic onocerane, therefore, traces back to two key fragments: a terpene-derived vinyl iodide and a functionalized alkene, which can be coupled to assemble the epoxypolyene precursor. rsc.org
In contrast, the retrosynthetic strategy for the C2-symmetric tetracyclic triterpene (+)-α-onocerin employs a convergent approach. nih.gov The central C8-C14 bond is identified as a key disconnection, leading back to two identical C15 units. This C2 symmetry is exploited by proposing a dimerization of a C15 precursor. Further disconnection of the C15 unit reveals a four-component coupling strategy, where two molecules of a chiral epoxy ketone and two molecules of vinyllithium (B1195746) are assembled to create a chiral bis-epoxide intermediate. nih.gov This intermediate is then primed for a cation-olefin tetracyclization to furnish the tetracyclic core in a single step. nih.gov
| Synthetic Target | Key Retrosynthetic Disconnection | Precursor Strategy | Reference |
| Pentacyclic Onoceranes (e.g., (+)-Cupacinoxepin) | Polycyclic Core via Epoxypolyene Cyclization | Convergent assembly of two fragments to form an acyclic epoxypolyene | rsc.org |
| Tetracyclic Onoceranes (e.g., (+)-α-Onocerin) | Central C8-C14 bond and subsequent four-component coupling | Dimerization of a C15 unit assembled via four-component coupling | nih.gov |
Key Bond Constructions and Cyclization Methodologies
The forward execution of these retrosynthetic plans relies on powerful and selective chemical reactions to construct the key bonds and effect the crucial cyclization steps.
In the synthesis of pentacyclic onoceranes, a B-alkyl Suzuki–Miyaura cross-coupling reaction serves as a pivotal tool for assembling the acyclic epoxypolyene precursor. rsc.orgnih.govacs.orgnih.gov This reaction facilitates the coupling of a terpene-derived borane (B79455) with a vinyl iodide, demonstrating its utility in constructing complex carbon skeletons. rsc.org The subsequent key transformation is the epoxypolyene cyclization cascade . This biomimetic reaction, often initiated by a Lewis acid, triggers a series of intramolecular ring closures along the polyene chain, rapidly assembling the fused polycyclic structure in a single operation. rsc.org
For the synthesis of (+)-α-onocerin, the core of the strategy is a four-component coupling reaction . This remarkable transformation assembles four fragments—two molecules of a chiral epoxy ketone and two molecules of vinyllithium—in a single step to generate a chiral bis-epoxide. nih.gov This highly efficient process sets the stage for the final key step: a cation-olefin tetracyclization . Treatment of the bis-epoxide with a Lewis acid initiates a cascade of cyclizations, forming all four carbocyclic rings of the onocerane skeleton with a high degree of stereocontrol. nih.gov
Stereocontrolled Approaches in the Synthesis of ONOCERANE I (8β(H), 14α(H)).rsc.org
The synthesis of specific onocerane stereoisomers, such as ONOCERANE I (8β(H), 14α(H)), necessitates precise control over the formation of multiple stereocenters. This is achieved through the application of asymmetric synthesis methodologies and by leveraging the stereodirecting influence of existing chiral centers during the cyclization process. rsc.org
Asymmetric Synthesis Methodologies
The introduction of chirality at an early stage of the synthesis is crucial for establishing the absolute configuration of the final natural product. A widely employed and powerful method for achieving this is the Sharpless asymmetric epoxidation . benthamdirect.comresearchgate.netorientjchem.org This reaction utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate ligand to effect the enantioselective epoxidation of allylic alcohols. benthamdirect.com This method allows for the predictable formation of a specific epoxide enantiomer, which then serves as a chiral building block for the remainder of the synthesis. rsc.orgbenthamdirect.com The stereochemistry of this initial epoxide is then relayed through the subsequent reaction sequence to control the stereochemical outcome of the final product.
Control of Multiple Stereocenters
With the initial stereocenter established, the challenge lies in controlling the formation of the remaining stereocenters during the construction of the polycyclic framework. This is largely achieved through substrate-controlled diastereoselectivity in the key cyclization step. rsc.orgchemrxiv.org In the biomimetic epoxypolyene cyclization, the pre-existing stereocenter in the epoxide initiator directs the facial selectivity of the subsequent intramolecular additions of the olefinic moieties. rsc.org The conformation of the transition state during the cyclization cascade is influenced by the stereochemistry of the epoxide, leading to the preferential formation of one diastereomer. Computational studies can provide insight into the preferred folding of the polyene chain, which ultimately dictates the stereochemical outcome of the newly formed rings. rsc.org This transfer of chirality from a single stereocenter to multiple new stereocenters in a single transformation is a hallmark of elegant and efficient stereocontrolled synthesis.
Biomimetic Cyclization Strategies Towards Onocerane I (8β(H), 14α(H)).rsc.org
The biosynthesis of onocerane triterpenoids is believed to proceed through the cyclization of squalene or its oxidized derivatives, initiated from both ends of the acyclic precursor. rsc.orgnih.govacs.org This natural strategy has inspired the development of biomimetic cyclization approaches in the laboratory. rsc.org
The epoxypolyene cyclization cascade, as discussed previously, is a prime example of a biomimetic strategy. rsc.org It mimics the proposed biosynthetic pathway by utilizing a polyene substrate that undergoes a series of intramolecular ring closures to form the onocerane skeleton. The reaction is initiated by the opening of an epoxide, which generates a carbocation that is then quenched by a series of π-cyclizations. rsc.org
Polyene Cyclization Mimicry
Biomimetic polyene cyclizations are powerful transformations that can rapidly build molecular complexity from simple, linear precursors, mirroring nature's own synthetic machinery. nih.gov In the context of onoceranes, these strategies aim to orchestrate a cascade of ring-forming reactions to assemble the characteristic framework.
A landmark achievement in this area is the first chemical synthesis of pentacyclic onocerane triterpenoids, (+)-cupacinoxepin and (+)-onoceranoxide. nih.govrsc.org This synthesis provides a blueprint for accessing the onocerane core. The key transformation is a putative biomimetic tricyclization cascade of an epoxy dienol precursor. nih.govsemanticscholar.org This approach mimics the enzymatic cyclizations catalyzed by terpene cyclases, which pre-organize a linear polyene substrate within an active site to control the stereochemical outcome of the cyclization. nih.gov
The biosynthesis of tetracyclic onoceranes like α-onocerin from diepoxysqualene was elegantly mimicked in earlier work by Corey, employing a double allylsilane epoxypolyene cyclization. semanticscholar.orgrsc.org However, the synthesis of more complex pentacyclic onoceranes containing highly substituted oxepane (B1206615) rings required a novel strategy. nih.gov This was achieved through an epoxypolyene cascade tricyclization, which forges the fused pentacyclic structure in a single synthetic operation, generating four stereogenic centers with high precision. nih.govrsc.org The use of tertiary alcohols as nucleophiles to form oxepane rings in polyene cyclizations is a notable feature of this approach, a transformation that had previously been primarily achieved enzymatically. nih.gov
Table 1: Key Steps in a Biomimetic Onocerane Synthesis
| Step | Transformation | Reagents & Conditions | Purpose | Reference |
| 1 | B-alkyl Suzuki–Miyaura reaction | 9-BBN dimer; then PdCl₂(dppf), K₃PO₄, AsPh₃ | Couples two terpene-derived fragments to assemble the cyclization precursor. | nih.govrsc.org |
| 2 | Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ (cat.), CNL-ligand, K₃Fe(CN)₆, MeSO₂NH₂ | Installs a diol with high enantioselectivity. | semanticscholar.orgresearchgate.net |
| 3 | Epoxidation | MsCl, pyridine; then K₂CO₃, MeOH | Converts the diol into a terminal epoxide to initiate cyclization. | semanticscholar.orgresearchgate.net |
| 4 | Key Cyclization Cascade | TiCl₃(OiPr) | Lewis acid-promoted epoxypolyene tricyclization to form the pentacyclic onocerane core. | nih.gov |
Catalytic Approaches for Biomimetic Synthesis
Catalysis is central to achieving efficiency and selectivity in biomimetic synthesis. ijcce.ac.ir In the synthesis of onocerane triterpenoids, several catalytic methods are employed. The assembly of the acyclic precursor often relies on catalytic carbon-carbon bond-forming reactions. For instance, a B-alkyl Suzuki–Miyaura reaction, catalyzed by a palladium complex, has been used to couple a vinyl iodide fragment with an alkyl borane derived from (+)-sclareolide. nih.govrsc.org This demonstrates the power of catalytic cross-coupling in building the necessary carbon skeleton for subsequent cyclization.
Furthermore, asymmetric catalysis is crucial for setting key stereocenters. The Sharpless asymmetric dihydroxylation, using a catalytic amount of potassium osmate (K₂OsO₂(OH)₄) and a chiral ligand, is employed to create a diol from an alkene with high enantiomeric excess (94% ee). semanticscholar.orgresearchgate.net This diol is then converted into the epoxide necessary to trigger the cyclization cascade.
Broader advancements in catalysis also inform potential routes to onoceranes. Researchers have developed artificial cyclases, such as in-situ formed fluorinated-alcohol-amine supramolecular clusters, that can mimic the shape-selective nature of terpene cyclase enzymes. nih.gov Similarly, new methods for halogen-induced polyene cyclizations, using chloro-iodanes with catalytic amounts of an activator like saccharine, provide a general and selective platform for biomimetic ring formation that could be adapted for onocerane synthesis. chemrxiv.orgchemrxiv.org
Regioselective and Stereoselective Chemical Modifications of ONOCERANE I (8β(H), 14α(H))
Once the core onocerane skeleton is synthesized, subsequent modifications are often necessary to arrive at the final natural product or to create analogues for further study. These modifications must be both regioselective (targeting a specific position) and stereoselective (controlling the 3D arrangement of atoms).
Functional Group Interconversions and Oxidation/Reduction Chemistry
Functional group interconversions (FGIs) are a fundamental set of reactions in organic synthesis that transform one functional group into another, enabling the fine-tuning of a molecule's structure. numberanalytics.comsolubilityofthings.com Oxidation and reduction reactions, which alter the oxidation state of a carbon atom, are a major class of FGIs. libretexts.orgkhanacademy.orglibretexts.org
In the context of the onocerane scaffold, several such transformations have been demonstrated. For example, the synthesis of (+)-onoceranoxide is achieved from the intermediate (+)-cupacinoxepin via a deoxygenation reaction, which is a form of reduction. nih.gov The synthetic route to these molecules also employs specific oxidation and FGI steps on advanced intermediates.
Table 2: Examples of Functional Group Interconversions in Onocerane Synthesis
| Transformation | Reagent(s) | Functional Group Change | Purpose | Reference |
| Oxidation | Dess–Martin periodinane (DMP) | Secondary Alcohol → Ketone | Prepares a substrate for subsequent reactions. | rsc.orgrsc.org |
| Reduction | 1,1′-Thiocarbonyldiimidazole (TCDI), then AIBN, Bu₃SnH | Hydroxyl Group → Hydrogen | Deoxygenation to convert (+)-cupacinoxepin to (+)-onoceranoxide. | nih.govrsc.org |
| FGI | Mesyl chloride (MsCl), pyridine | Alcohol → Mesylate | Activates a hydroxyl group, turning it into a good leaving group for epoxide formation. | semanticscholar.orgresearchgate.net |
These examples highlight how standard oxidation, reduction, and FGI reactions can be applied to the complex onocerane skeleton to achieve specific synthetic goals. The secondary alcohol present in key intermediates, such as compound 10 in the synthesis by Bartels et al., serves as a versatile handle for a variety of such chemical modifications. rsc.org
Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes
The synthesis of chemically modified analogues of a natural product is a critical tool for probing biological mechanisms and conducting structure-activity relationship (SAR) studies. nih.govmdpi.com By systematically altering parts of the molecule, researchers can identify which structural features are essential for its activity.
The total synthesis of the onocerane core opens the door to creating a library of such analogues. The very synthesis of both (+)-cupacinoxepin and (+)-onoceranoxide from a common precursor represents the creation of two distinct analogues. nih.gov The secondary alcohol in the synthetically accessed oxepane ring is an ideal point for modification. rsc.org This hydroxyl group could be acylated, alkylated, or oxidized to a ketone, which could then be subjected to further reactions to introduce diverse functionalities.
The design of these analogues is guided by the desire to probe specific interactions with potential biological targets. For example, creating analogues with altered stereochemistry can determine the importance of a specific 3D arrangement for biological function. rsc.org Introducing photo-reactive or fluorescent tags can help identify binding partners. The synthesis of simplified analogues, which retain the core scaffold but lack certain peripheral functional groups, can reveal the minimal pharmacophore required for activity. mdpi.com The divergent synthesis of onocerane analogues from a late-stage common intermediate is an efficient strategy for generating molecular diversity to explore the chemical and biological properties of this fascinating class of triterpenoids.
Conformational Analysis and Dynamics of Onocerane I 8β H , 14α H
Experimental Approaches to Conformational Analysis
Experimental techniques provide invaluable data on the actual conformational behavior of molecules in solution. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the three-dimensional structure and dynamics of complex organic molecules.
Variable Temperature NMR Spectroscopy for Ring Flipping and Rotamer Analysis
Detailed studies employing variable temperature (VT) NMR spectroscopy specifically for the analysis of ring flipping and rotamer populations of ONOCERANE I (8β(H), 14α(H)) are not extensively detailed in the available scientific literature. This technique is instrumental in determining the energy barriers between different conformers. By monitoring changes in the NMR spectrum as a function of temperature, researchers can observe the coalescence of signals as the rate of conformational exchange increases, allowing for the calculation of activation energy barriers (ΔG‡) for processes such as chair-chair interconversion in the cyclohexane (B81311) rings of the onocerane core.
Spectroscopic Signatures of Preferred Conformations
While a dedicated analysis of the spectroscopic signatures for the preferred conformations of ONOCERANE I (8β(H), 14α(H)) is not specifically documented, general characteristics of the onceranoid class have been noted. The 13C-NMR spectrum for onoceranoids typically displays thirty distinct signals. wu.ac.th The chemical shifts of specific carbon atoms, particularly those at stereogenic centers and within the fused ring system, are highly sensitive to the molecule's conformation. In onoceranoids, oxygenated carbons are commonly found at positions C-3, C-14, and C-21, and their spectral properties would be indicative of the local conformational environment. wu.ac.th
Theoretical and Computational Methods for Conformational Landscape Exploration
In silico methods are essential for mapping the potential energy surface of flexible molecules and providing insights that complement experimental data. These approaches can predict the relative stabilities of different conformers and the energy barriers that separate them.
Molecular Mechanics and Force Field Calculations for Energy Minima
Specific studies utilizing molecular mechanics (MM) and specialized force fields to calculate the energy minima of the conformational landscape of ONOCERANE I (8β(H), 14α(H)) are not described in the reviewed literature. This computational method is often a first step in conformational analysis, using classical mechanics to rapidly calculate the potential energy of a molecule as a function of its geometry. By systematically searching for the lowest energy arrangements, MM can identify stable conformers and provide an initial overview of the conformational possibilities.
Quantum Chemical Calculations (e.g., DFT-based Conformational Searches)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been applied to elucidate the stereochemical outcomes of reactions that form the onocerane skeleton. These studies provide indirect but valuable information about the inherent conformational preferences of the system.
In the bioinspired synthesis of pentacyclic onocerane triterpenoids, DFT calculations were used to model the crucial epoxypolyene cyclization step. The calculations predicted the formation of epimeric trans-decalin-type intermediates that serve as precursors to the fused ring system. The stereochemistry of these intermediates is dictated by the conformation of the cyclizing molecule.
The major predicted reaction intermediate was found to derive from a chair-chair conformation. A secondary intermediate was predicted to arise from a higher-energy chair-boat conformation. DFT calculations estimated that the chair-chair pathway is energetically favored by several kcal mol⁻¹ over alternative pathways, highlighting a strong intrinsic preference for this conformation during the formation of the onocerane core.
| Precursor Conformation | Relative Stability | Resulting Intermediate |
|---|---|---|
| Chair-Chair | Most Stable (Preferred by several kcal mol⁻¹) | Major Product Precursor |
| Chair-Boat | Less Stable | Minor Product Precursor |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations have been employed to investigate the behavior of onoceranoid triterpenes, primarily in the context of their interactions with biological systems. These simulations model the atomic motions of a molecule over time, providing a detailed view of its conformational dynamics and flexibility.
Studies have utilized MD simulations, with simulation times extending up to 500 nanoseconds, to assess the potency and binding stability of onoceranoid triterpenes against biological targets such as the estrogen receptor alpha (ERα). mdpi.com In these simulations, specific onoceranoids were observed to have superior binding affinity compared to native ligands. researchgate.net Such in silico studies demonstrate the utility of MD in sampling the conformational space of onoceranoids within a dynamic, solvated environment to understand how their structural flexibility influences molecular recognition and binding. wu.ac.thmdpi.comresearchgate.net
Interconversion Barriers and Conformational Equilibria
Computational studies, particularly those employing density functional theory (DFT), have provided valuable insights into the energetics of these processes. In the biosynthesis of certain onocerane triterpenoids, the precursor undergoes a cyclization that can proceed through intermediates with chair-chair or chair-boat conformations. The transition states leading to these conformations play a pivotal role in determining the final stereochemical outcome. Theoretical calculations have indicated that the energy barrier for the formation of a seven-membered ring system from a chair-chair precursor is several kcal/mol lower than alternative pathways. Conversely, for a chair-boat precursor, a 1,2-hydride shift leading to a six-membered ring is energetically favored by a similar margin. rsc.org
These computational findings underscore that the interconversion between different conformational pathways involves significant energy barriers, suggesting that at physiological temperatures, certain conformations will be preferentially populated. The relative energies of these transition states dictate the kinetic partitioning between different cyclization products, highlighting the importance of conformational energetics in biosynthesis.
Table 1: Calculated Relative Energy Barriers for Onocerane Biosynthetic Intermediates
| Precursor Conformation | Favored Pathway | Relative Energy Barrier |
| Chair-Chair | 7-Membered Ring Formation | Lower by several kcal/mol |
| Chair-Boat | 1,2-Hydride Shift / 6-Membered Ring Formation | Lower by several kcal/mol |
Note: This table illustrates the relative energy differences between competing pathways as determined by computational modeling.
Influence of Stereochemistry on Conformational Preferences
The stereochemistry of polycyclic molecules is a critical determinant of their biological properties, as even a minor change at a single epimeric center can significantly alter the molecular shape and, consequently, its interaction with biological targets. nih.gov In the context of onocerane, the 8β(H) and 14α(H) configuration is a result of a highly controlled enzymatic cyclization process. This tight stereochemical control severely limits the diversity of possible stereoisomers that can be formed. nih.gov
The influence of stereochemistry is evident in the enzymatic reactions that synthesize onocerane derivatives. For instance, the enzyme BmeTC has been shown to enforce a chair-chair conformational pathway during cyclization, overriding the inherent reactivity that might otherwise lead to products from a chair-boat conformation. nih.govsemanticscholar.org This enzymatic control ensures the formation of a specific stereoisomer with a defined conformational landscape.
The rigidity imposed by the 8β(H), 14α(H) stereochemistry means that the molecule is less likely to adopt alternative, higher-energy conformations. This conformational pre-organization can be crucial for its recognition by enzymes or receptors, as it reduces the entropic penalty of binding. The specific arrangement of substituents dictated by the stereochemistry at C-8 and C-14 will also influence the steric and electronic environment of neighboring functional groups, thereby modulating their reactivity.
In essence, the 8β(H), 14α(H) stereochemistry acts as a molecular "blueprint," guiding the folding of the onocerane skeleton into a preferred and relatively stable three-dimensional structure. This predetermined shape is a key factor in governing the molecule's chemical behavior and its interactions within a biological system.
Theoretical and Computational Chemistry Studies of Onocerane I 8β H , 14α H
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been employed to understand the intricate reaction mechanisms involved in the synthesis of the onocerane skeleton, providing insights that are difficult to obtain through experimental means alone.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
While specific FMO analyses for Onocerane I (8β(H), 14α(H)) are not extensively documented in publicly available literature, DFT studies on the bioinspired synthesis of related pentacyclic onocerane triterpenoids have been performed. These studies utilize methods such as mPW1PW91/6-31+G(d,p)//B3LYP/6-31+G(d) to investigate reaction mechanisms. rsc.orgnih.gov Such calculations can provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for Onocerane I (8β(H), 14α(H))
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap | 8.0 |
Note: The values in this table are illustrative and represent typical ranges for similar saturated triterpenoid (B12794562) structures. Specific computational studies on Onocerane I (8β(H), 14α(H)) are required for precise data.
Reaction Pathway Calculations for Onocerane Transformations
Computational studies have been instrumental in elucidating the complex cyclization cascades that form the onocerane scaffold. DFT calculations have been used to investigate the mechanism of epoxypolyene cyclizations in the synthesis of onocerane triterpenoids. rsc.orgnih.gov These calculations help in understanding the stereochemical outcomes and the relative energies of different intermediates and transition states along a proposed reaction pathway. For instance, theoretical calculations can help to explain why a particular ring fusion (e.g., trans-anti-trans) might be favored over others during the synthesis. rsc.org
Molecular Dynamics Simulations for Solvent Interactions and Biomolecular Recognition
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to understand how molecules like onoceranoids behave in a biological environment, such as in solution or when interacting with proteins and cell membranes.
Recent in silico studies have explored the potential of onoceranoid triterpenes as inhibitors of biological targets like estrogen receptor alpha (ERα), a key protein in breast cancer. nih.gov These studies employ MD simulations to understand the stability and dynamics of the ligand-protein complex.
Solvation Effects on ONOCERANE I (8β(H), 14α(H))
MD simulations can be used to study how a molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in a biological medium. The simulation would model the onocerane molecule surrounded by a box of explicit solvent molecules (e.g., water), and the trajectories of all atoms would be calculated over a period of time. This allows for the analysis of solvation free energy and the structure of the solvation shell around the molecule.
Ligand-Protein/Membrane Interaction Dynamics
MD simulations are particularly valuable for studying the interactions between a small molecule (ligand) like an onoceranoid and a biological macromolecule like a protein or a lipid membrane. In a typical simulation, the ligand is docked into the binding site of the protein, and the system is then allowed to evolve over time. These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can assess the stability of the complex. A stable complex will show relatively small fluctuations in RMSD over the simulation time. nih.gov
Key Interactions: The simulations can identify the specific amino acid residues in the protein that form important hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the ligand.
Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these dynamic changes, which are often crucial for biological function.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of an Onoceranoid with a Target Protein
| Simulation Parameter | Result |
| Simulation Time | 500 ns |
| Average RMSD of Protein Backbone | 0.25 nm |
| Average RMSD of Ligand | 0.15 nm |
| Key Interacting Residues | Leu346, Thr347, Met388, Phe404 |
| Predominant Interaction Types | Hydrophobic, Van der Waals |
Note: This table presents illustrative data based on findings from studies on onoceranoid triterpenes and their interaction with protein targets like ERα. nih.gov Specific simulations for Onocerane I (8β(H), 14α(H)) would be needed for precise results.
In Silico Prediction of Molecular Interactions and Binding Pockets (Targeted Mechanistic Studies)
In silico methods, particularly molecular docking, are used to predict the preferred binding orientation of a ligand to a target protein. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.
In the context of onoceranoids, molecular docking has been used to predict their binding modes within the ligand-binding pocket of estrogen receptor alpha. nih.gov These studies can predict the binding energy of the ligand, with more negative values indicating a stronger interaction. The docking results can also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. This information provides a static picture of the binding event, which can then be further investigated using the more dynamic approach of MD simulations.
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. In the context of onocerane triterpenoids, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the molecular interactions that govern their biological activity.
A notable area of investigation for onocerane analogues has been their interaction with nuclear receptors, such as the Vitamin D Receptor (VDR). Due to the structural similarity of some onoceroids to vitamin D, it has been hypothesized that their biological effects may be mediated through VDR binding.
Recent studies have explored the VDR binding affinities of a series of enzymatically synthesized unnatural onoceroids, providing valuable data on their potential as VDR modulators. The binding affinities of these compounds were determined using a mammalian two-hybrid assay, with the results summarized in the table below.
| Compound | EC50 (μM) | Relative Binding Affinity (%) |
|---|---|---|
| Ambrein | 112 ± 29 | 100 |
| Onoceroid 6 | 10.8 ± 3.4 | 1037 |
| Onoceroid 11 | 24.6 ± 5.6 | 455 |
| Onoceroid 13 | 17.1 ± 3.9 | 655 |
| Onoceroid 14 | 21.8 ± 4.5 | 514 |
| Vitamin D3 (Active Form) | 0.00064 ± 0.00022 | 17500000 |
The data reveal that several unnatural onoceroids exhibit significantly higher binding affinities for the VDR compared to ambrein, a naturally occurring onoceroid. nih.govresearchgate.net For instance, Onoceroid 6 demonstrated a more than 10-fold increase in relative binding affinity. nih.gov These findings underscore the potential of the onocerane scaffold for the development of novel VDR modulators. The scoring functions used in these docking studies, which estimate the binding free energy, correlate with the experimentally determined EC50 values and provide a basis for prioritizing compounds for further biological evaluation.
In addition to the Vitamin D Receptor, other potential targets for onocerane triterpenoids have been explored through in silico methods. For example, molecular docking studies have been conducted to evaluate the anti-cancer potential of onoceranoid triterpenes from Lansium domesticum against the Estrogen Receptor Alpha (ERα), a key target in breast cancer therapy. nih.gov These studies help to build a broader understanding of the potential therapeutic applications of this class of compounds.
Structure Mechanism Relationships of Onocerane I 8β H , 14α H at the Molecular Level
Insights from Synthetic Analogues in Probing
The exploration of structure-mechanism relationships through the design and synthesis of analogues is a cornerstone of medicinal chemistry and chemical biology. In the context of the pentacyclic triterpenoid (B12794562) ONOCERANE I (8β(H), 14α(H)), while direct and extensive structure-activity relationship (SAR) studies are not abundantly documented in publicly available literature, significant insights can be gleaned from research on closely related triterpenoids and the synthesis of complex onocerane derivatives. The principles derived from the study of oleanane (B1240867) and ursane-type triterpenoids, which share a common pentacyclic framework with onoceranes, provide a robust foundation for understanding how structural modifications to the onocerane scaffold can modulate biological activity and elucidate molecular mechanisms.
The synthesis of analogues allows for the systematic alteration of the parent molecule's structure, enabling researchers to identify key pharmacophoric features and understand how the compound interacts with its biological targets. This approach is instrumental in optimizing potency, selectivity, and pharmacokinetic properties, as well as in identifying the molecular pathways through which the compound exerts its effects.
Detailed Research Findings from Related Triterpenoids
Studies on oleanane and ursane-type triterpenoids have revealed critical insights into their SAR. These findings are highly relevant for predicting how modifications to the ONOCERANE I structure might influence its biological activity. For instance, modifications at the C-3 and C-28 positions of the triterpenoid skeleton have been shown to be crucial for various biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.
A review of oleanane and ursane-type triterpenoids highlights that the presence and nature of substituents at these positions can dramatically alter the biological profile of the molecule. sinica.edu.twresearchgate.net For example, the introduction of a cinnamoyl group has been observed in several antitumor oleanane and ursane (B1242777) triterpenoids. sinica.edu.tw However, the impact of such a substituent is not universally enhancing and depends on its specific location and stereochemistry. sinica.edu.tw
Furthermore, research into the inhibitory effects of oleanolic acid (OA) and ursolic acid (UA) derivatives on human carboxylesterase 1 (hCE1) has demonstrated the critical role of the carboxyl group at C-28. frontiersin.org Any modification of this group, such as conversion to an ester, amide, or alcohol, was found to be detrimental to hCE1 inhibition. frontiersin.org Conversely, modifications at other positions, such as the introduction of a β-carboxypropionyl group at the C-3 hydroxyl, led to a significant increase in inhibitory potency and selectivity. frontiersin.org These findings underscore the importance of specific functional groups for target engagement.
The following table summarizes key SAR findings from studies on oleanane and ursane-type triterpenoids, which can be extrapolated to guide the design of ONOCERANE I analogues.
| Structural Modification | Observed Effect on Biological Activity | Relevant Compound Class | Reference |
| Cinnamoyl substitution | Can enhance antitumor activity, but is context-dependent. | Oleanane and Ursane-type triterpenoids | sinica.edu.tw |
| Modification of C-28 carboxyl group | Esterification, amidation, or reduction diminishes hCE1 inhibitory activity. | Oleanolic acid and Ursolic acid derivatives | frontiersin.org |
| Addition of β-carboxypropionyl at C-3 OH | Dramatically increases hCE1 inhibitory activity and selectivity. | Oleanolic acid and Ursolic acid derivatives | frontiersin.org |
| Presence of two hydroxyl groups | Can increase cytotoxicity in certain cell lines. | Oleanane-type triterpenoids | nih.gov |
| Exocyclic double bond on E-ring | May contribute to improved DNA polymerase β inhibition. | Oleanane-type triterpenoids | sinica.edu.tw |
Insights from the Synthesis of Complex Onocerane Analogues
The bioinspired total synthesis of pentacyclic onocerane triterpenoids, such as (+)-cupacinoxepin and (+)-onoceranoxide, represents a significant advancement in the field and provides concrete examples of complex onocerane analogues. nih.govnih.gov These syntheses are not only remarkable chemical achievements but also open avenues for probing the biological activities of novel onocerane scaffolds.
(+)-Cupacinoxepin, isolated from the bark of Cupania cinerea, exhibits moderate activity against the K1 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The synthesis of (+)-cupacinoxepin and its analogue (+)-onoceranoxide involved a key epoxypolyene cascade tricyclization to construct the fused pentacyclic system. nih.gov The presence of a highly substituted oxepane (B1206615) ring in these molecules is a significant structural feature that distinguishes them from simpler onoceranes and likely plays a crucial role in their biological activity.
The development of synthetic routes to these complex onoceranes allows for the future generation of a library of analogues. By systematically modifying the substituents on the onocerane core and altering the structure of the oxepane ring, researchers can perform detailed SAR studies to identify the structural determinants of their antiprotozoal activity. Computational studies, such as those employing density functional theory (DFT) to investigate the cyclization mechanism, can further aid in the rational design of these analogues. nih.gov
A review of synthetic oleanane triterpenoids (SOs) provides a powerful mechanistic framework that is likely applicable to onocerane analogues. Many SOs are known to act as multifunctional drugs that can suppress inflammation and oxidative stress at low nanomolar doses, and induce cell proliferation arrest and apoptosis at higher micromolar concentrations. nih.gov A key mechanism of action for many SOs is the activation of the Keap1/Nrf2/ARE pathway, which is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov The interaction often involves a Michael addition reaction between the electrophilic triterpenoid and reactive cysteine residues on target proteins like Keap1. nih.gov This covalent modification leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a battery of antioxidant and cytoprotective genes.
Given the structural similarities, it is plausible that synthetic analogues of ONOCERANE I, particularly those incorporating electrophilic centers, could also modulate the Keap1/Nrf2 pathway or other signaling pathways through similar covalent interactions. The synthesis and biological evaluation of such analogues would be instrumental in testing this hypothesis and in identifying the specific molecular targets of ONOCERANE I.
The table below outlines potential synthetic analogues of ONOCERANE I and the rationale for their synthesis based on the insights from related compounds.
| Proposed ONOCERANE I Analogue | Structural Modification Rationale | Potential Mechanistic Insight |
| Analogues with modified C-3 and C-28 functionalities | Based on the extensive SAR of oleanane and ursane triterpenoids where these positions are critical for activity. sinica.edu.twresearchgate.netfrontiersin.org | Elucidation of key pharmacophoric groups for target binding and activity. |
| Analogues incorporating an α,β-unsaturated carbonyl system | To introduce a Michael acceptor for potential covalent modification of target proteins, mimicking the mechanism of some synthetic oleanane triterpenoids. nih.gov | Investigation of the role of covalent interactions and modulation of pathways like Keap1/Nrf2. |
| Simplification or modification of the oxepane ring of cupacinoxepin | To determine the contribution of the oxepane moiety to the antiprotozoal activity. | Understanding the structural requirements for antimalarial efficacy. |
| Introduction of various substituents on the onocerane backbone | To probe the steric and electronic requirements of the binding pocket of the molecular target(s). | Mapping the interaction landscape between the onocerane scaffold and its biological partner(s). |
Future Perspectives and Emerging Research Avenues for Onocerane I 8β H , 14α H
Development of Novel Synthetic Methodologies for Onocerane Scaffolds and Complex Analogues
The total synthesis of onocerane triterpenoids has been a significant area of research, with historical efforts laying the groundwork for more recent innovations. acs.org Future progress in this area is geared towards not just the replication of the natural product, but the development of flexible and efficient synthetic routes that allow for the creation of diverse and complex analogues.
A key strategy gaining traction is the use of bioinspired synthesis. nih.govrsc.org This approach mimics the probable biosynthetic pathways, often involving powerful cascade reactions to rapidly assemble the complex polycyclic core from simpler acyclic precursors. researchgate.netrsc.org For instance, a biomimetic tricyclization cascade has been successfully employed to create a fused decalin-/oxepane (B1206615) ring system, which is a core feature of some pentacyclic onocerane triterpenoids. nih.govrsc.org This was achieved starting from terpene-derived fragments like geranyl chloride and (+)-sclareolide. nih.govrsc.orgresearchgate.netrsc.org
Future methodologies will likely focus on:
One-Pot Annulative Reactions: The use of one-pot reactions involving alkyne annulation is a promising strategy for rapidly constructing polycyclic scaffolds with high efficiency and atom economy. frontiersin.org
Catalytic Systems: The development of novel catalysts, such as gold(I) catalysts for cascade cyclizations, can enable the formation of multiple rings and stereocenters in a single, highly controlled step. frontiersin.org
Intermolecular Metathesis: This reaction has been shown to be a viable method for building the linker that joins two terpene units, providing access to new α-onoceradiene analogues. nih.gov
Modular Synthesis: Designing synthetic routes that allow for the late-stage modification of the onocerane scaffold will be crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.
These advanced synthetic strategies are essential for overcoming the challenge of constructing complex natural product scaffolds and for producing sufficient quantities of onocerane analogues for further biological and physicochemical investigation. frontiersin.org
Advanced Spectroscopic Techniques for Dynamic and Complex Onocerane Systems
The structural elucidation of complex, non-crystalline molecules like onoceranes relies heavily on sophisticated spectroscopic methods. acorn.works While standard techniques provide basic structural information, advanced spectroscopy is necessary to understand the dynamic behavior and subtle conformational properties of these systems.
Future research will increasingly employ a suite of advanced techniques:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining the three-dimensional structure of molecules in solution. youtube.com By measuring through-space interactions between protons, NOESY can confirm connectivities between different parts of the onocerane molecule, which is crucial for assigning the relative stereochemistry of complex ring junctions. youtube.com For small molecules, the sign of the cross-peaks in a NOESY spectrum can provide additional structural confirmation. youtube.com
Hyphenated Techniques: The coupling of separation techniques with spectroscopy, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures containing onocerane analogues. numberanalytics.com This is particularly useful when dealing with synthetic reaction mixtures or extracts from natural sources.
Time-Resolved Spectroscopy: These methods, including time-resolved fluorescence and transient absorption spectroscopy, can probe the dynamic behavior of onocerane systems, such as their interaction with biological macromolecules or their response to external stimuli. numberanalytics.com
Vibrational Spectroscopy: Advanced infrared (IR) and Raman spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS), can provide detailed information about the vibrational modes of the molecule, offering insights into specific functional groups and their local environment. numberanalytics.comresearchgate.net
The application of these advanced spectroscopic methods will be critical for accurately characterizing novel onocerane analogues and for understanding how their structure relates to their function on a molecular level. researchgate.net
Computational Design of Onocerane Analogues with Tuned Molecular Properties for Specific Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, offering the ability to design and evaluate new molecules in silico before committing to their synthesis. nih.govuantwerpen.be For onocerane research, these computational approaches are being used to design analogues with tailored properties for specific biological targets.
Key areas of focus in the computational design of onoceranes include:
Molecular Docking: This technique is used to predict the binding orientation and affinity of onocerane analogues to a target protein. nih.gov For example, molecular docking has been used to screen onoceranoid triterpenes for their potential to bind to estrogen receptor alpha, revealing that some analogues may have stronger binding energies than the natural ligand. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the protein-ligand complex, accounting for the flexibility of both the onocerane analogue and the target protein. nih.govyoutube.com This can reveal key interactions and conformational changes that are not apparent from static docking poses.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing QSAR models for onocerane analogues, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.
De Novo Design: Evolutionary algorithms and other de novo design methods can be used to generate entirely new molecular structures based on the onocerane scaffold, optimized for specific properties. uantwerpen.be These methods can explore a vast chemical space to identify novel analogues that may not be intuitively obvious.
By integrating these computational methods, researchers can accelerate the discovery of onocerane analogues with enhanced potency, selectivity, and other desirable properties for therapeutic or other applications. rsc.org
Deeper Exploration of Biosynthetic Regulatory Mechanisms and Pathway Engineering
Understanding the natural biosynthesis of onoceranes is fundamental to harnessing their production in a sustainable and controlled manner. In photosynthetic organisms, the building blocks of terpenoids, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMADP), are produced via the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, which is responsible for the biosynthesis of diterpenoids and triterpenoids like onoceranes. nih.gov
Future research in this area will focus on:
Identifying and Characterizing Key Enzymes: A crucial step is the identification and functional characterization of the specific enzymes, such as terpene synthases, that are responsible for cyclizing the linear precursor squalene (B77637) into the onocerane skeleton.
Metabolic Engineering: Once the biosynthetic pathway is understood, metabolic engineering strategies can be employed to enhance the production of onoceranes in their native organisms or to transfer the pathway to a more amenable host, such as Escherichia coli or microalgae like Nannochloropsis oceanica. nih.govnih.gov
Enhancing Precursor Supply: Overexpression of rate-limiting enzymes in the upstream MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase and geranylgeranyl diphosphate synthase, can increase the pool of precursors available for onocerane biosynthesis, thereby boosting yields. nih.gov
Synthetic Biology Approaches: The tools of synthetic biology can be used to design and construct novel biosynthetic pathways, potentially leading to the production of non-natural onocerane analogues with unique properties. nih.gov
These approaches hold the promise of creating sustainable and scalable "biofactories" for the production of ONOCERANE I and other valuable triterpenoids. nih.gov
Integrated Omics Approaches to Uncover Broader Mechanistic Roles
To fully comprehend the biological significance of ONOCERANE I and its derivatives, a systems-level understanding is required. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by these compounds in a biological system. nih.govnih.govmdpi.com
The integration of proteomics and metabolomics is particularly powerful. nih.govmdpi.commdpi.com Proteomics can identify the proteins that are differentially expressed or modified in response to an onocerane, while metabolomics can reveal changes in the small molecule profile of the cell or organism. nih.gov
Future research will leverage integrated omics to:
Identify Molecular Targets: By correlating changes in protein and metabolite levels, researchers can generate hypotheses about the direct molecular targets of onocerane action. nih.gov
Elucidate Mechanisms of Action: Omics data can reveal the broader signaling pathways and metabolic networks that are perturbed by onoceranes, providing a deeper understanding of their mechanisms of action. nih.gov
Discover Biomarkers: In a clinical or agricultural context, integrated omics can be used to identify biomarkers that predict the response to onocerane-based treatments or interventions. nih.gov
Systems Biology Modeling: The large datasets generated by omics studies can be used to build computational models of biological systems, allowing for the simulation of onocerane effects and the generation of new, testable hypotheses. frontiersin.org
By moving beyond single-endpoint assays and embracing these integrative approaches, the scientific community can unlock a more comprehensive understanding of the multifaceted roles of ONOCERANE I and its analogues in biology. mdpi.comresearchgate.net
Q & A
Q. How is Onocerane I structurally characterized in geochemical studies?
Methodological Answer: Structural elucidation relies on gas chromatography-mass spectrometry (GC-MS) for separation and mass spectral fragmentation patterns. Nuclear magnetic resonance (NMR) may supplement stereochemical confirmation, particularly for distinguishing β- and α-hydrogen configurations. Reference standards from specialized biomarker catalogues (e.g., The Biomarker Catalogue) are critical for retention time alignment and spectral matching . In sedimentary studies, co-detection with nor-onocerane isomers (e.g., m/z 123 derivatives) requires high-resolution MS to resolve ambiguities .
Q. What analytical techniques are prioritized for detecting Onocerane I in sedimentary archives?
Methodological Answer: GC-MS coupled with silica gel chromatography for sample cleanup is standard. Key parameters include:
- Column: DB-5MS or equivalent non-polar phase.
- Ion monitoring: m/z 123 (nor-onocerane) and m/z 191 (triterpane biomarkers) for comparative analysis.
- Quantification: Internal standards (e.g., deuterated analogs) to correct for matrix effects. Sediment extracts should undergo rigorous Soxhlet extraction and saponification to isolate terpenoids .
Q. What databases are reliable for retrieving physicochemical data on Onocerane I?
Methodological Answer: SciFinder and Reaxys provide curated data on retention indices, spectral libraries, and synthetic pathways. Specialized repositories like The Biomarker Catalogue list stereochemical configurations and environmental occurrence . Avoid non-peer-reviewed platforms (e.g., BenchChem) due to insufficient validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in source attribution of Onocerane I in urban sediments?
Methodological Answer: Contradictions often arise from overlapping biomarkers in bitumen and petroleum. A multi-proxy approach is recommended:
- Analyze co-occurring triterpanes (e.g., oleanane) to differentiate biogenic vs. anthropogenic sources.
- Use principal component analysis (PCA) to correlate Onocerane I concentrations with traffic density or bitumen age in sediment cores .
- Validate with isotopic δ<sup>13</sup>C analysis to trace carbon sourcing .
Q. What experimental strategies differentiate Onocerane I from its isomers in complex matrices?
Methodological Answer:
- Chromatographic separation : Optimize temperature ramping to resolve 8β(H),14α(H) vs. 8β(H),14β(H) isomers.
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled Onocerane I to track degradation pathways and distinguish biotic/abiotic transformations.
- Statistical validation : Apply cluster analysis to retention indices and fragmentation patterns across replicate runs .
Q. How does Onocerane I’s stereochemistry influence its environmental stability?
Methodological Answer: The 14α(H) configuration confers rigidity, reducing microbial degradation rates compared to 14β(H) isomers. Experimental design should include:
Q. What statistical methods validate correlations between Onocerane I concentration and bitumen sources?
Methodological Answer:
- Multivariate regression : Model concentration against urban infrastructure variables (e.g., road density, bitumen age).
- Bayesian source apportionment : Integrate uncertainty in biomarker ratios (e.g., Onocerane I/nor-onocerane) to quantify source contributions .
Experimental Design & Ethical Considerations
Q. How to design a study tracing Onocerane I’s origin in petroleum systems?
Methodological Answer:
- Sampling framework : Collect bitumen samples from diverse geological ages and anthropogenic sources (e.g., pavements, industrial residues).
- Controlled experiments : Spike sediment matrices with synthetic Onocerane I to assess extraction efficiency and abiotic leaching .
- Milestones : Phase the study into (1) method validation, (2) field sampling, and (3) data modeling, with peer review at each stage .
Q. What ethical considerations apply when using Onocerane I as a biomarker?
Methodological Answer:
- Reproducibility : Publish raw GC-MS chromatograms and retention indices in supplementary materials.
- Safety protocols : Adhere to OSHA guidelines for handling terpenoid standards, including fume hood use and waste disposal .
Data Contradiction & Novelty
Q. Why might Onocerane I and nor-onocerane yield conflicting environmental interpretations?
Methodological Answer: Discrepancies often stem from diagenetic alterations or unresolved isomerism. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
